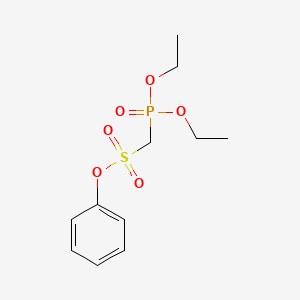

Phenyl (Diethoxyphosphoryl)methanesulfonate

CAS No.:

Cat. No.: VC16505552

Molecular Formula: C11H17O6PS

Molecular Weight: 308.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17O6PS |

|---|---|

| Molecular Weight | 308.29 g/mol |

| IUPAC Name | phenyl diethoxyphosphorylmethanesulfonate |

| Standard InChI | InChI=1S/C11H17O6PS/c1-3-15-18(12,16-4-2)10-19(13,14)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

| Standard InChI Key | FRRLMIINXFGKMV-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(CS(=O)(=O)OC1=CC=CC=C1)OCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Phenyl (Diethoxyphosphoryl)methanesulfonate features a phenyl group linked to a methanesulfonate moiety, which is further modified by a diethoxyphosphoryl group. The IUPAC name, phenyl diethoxyphosphorylmethanesulfonate, reflects this arrangement. Key structural attributes include:

-

Molecular Formula: C₁₁H₁₇O₆PS

-

Molecular Weight: 308.29 g/mol

-

Functional Groups:

-

Diethoxyphosphoryl ()

-

Methanesulfonate ()

-

Phenyl ()

-

The compound’s Standard InChI (InChI=1S/C11H17O6PS/c1-3-15-18(12,16-4-2)10-) confirms the connectivity of these groups.

Physical and Spectral Data

While direct measurements for this compound are scarce, analogs like phenyl methanesulfonate (CAS 16156-59-5) exhibit a melting point of 58–61°C and a boiling point of 279°C . These properties suggest that the diethoxyphosphoryl variant likely has similar thermal stability, albeit with altered solubility due to the phosphoryl group.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of Phenyl (Diethoxyphosphoryl)methanesulfonate involves Wittig-Horner olefination, a method validated in related systems . A representative pathway includes:

-

Trityl Protection: Starting with (±)-2-phenylglycinol, trityl protection of the amine group yields intermediate (±)-23 .

-

Dess–Martin Oxidation: Oxidation of the alcohol to a ketone using Dess–Martin periodinane .

-

Phosphonate Coupling: Reaction with diethyl ((phenylsulfonyl)methyl)phosphonate under basic conditions (e.g., NaH) to install the phosphoryl group .

This three-step sequence achieves yields >80% in optimized conditions .

Optimization Challenges

-

Steric Hindrance: Bulky trityl groups necessitate prolonged reaction times during deprotection .

-

Solvent Selection: Dichloromethane (DCM) is preferred for Dess–Martin oxidation due to its inertness .

Applications in Medicinal Chemistry

PTP1B Inhibition

Phenyl (Diethoxyphosphoryl)methanesulfonate derivatives exhibit potent inhibition of PTP1B, a therapeutic target for diabetes and obesity. Key findings include:

| Compound | PTP1B IC₅₀ (μM) | TCPTP IC₅₀ (μM) | Selectivity Ratio |

|---|---|---|---|

| 5a | 24.8 | 29.5 | 1.2 |

| 5b | 5.1 | 10.5 | 2.1 |

| 5j | 1.5 | 8.9 | 5.9 |

Data adapted from Liu et al. (2015)

Derivatives with electron-withdrawing groups (e.g., 5b with 2-fluorophenyl) show enhanced activity (IC₅₀ = 5.1 μM) .

Selectivity Over TCPTP

The compound’s diethoxyphosphoryl group contributes to selectivity, as TCPTP lacks the requisite hydrophobic pocket for phosphoryl binding . For example, 5j achieves a selectivity ratio of 5.9, making it a promising lead for drug development .

Future Directions

Expanding Therapeutic Applications

Ongoing research explores this compound’s utility in synthesizing dual PTP1B/EGFR inhibitors, leveraging its ability to accommodate diverse aryl substituents .

Process Optimization

Efforts to replace the trityl group with greener protecting groups (e.g., Boc) could streamline synthesis and reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume